molecular formula C22H23N3O4 B2617664 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034283-67-3

1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2617664
CAS No.: 2034283-67-3
M. Wt: 393.443
InChI Key: BTLBRLZPMLXXHT-UHFFFAOYSA-N
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Description

| 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily investigated for its potential as a sigma-1 receptor ligand. The sigma-1 receptor is a chaperone protein located in the endoplasmic reticulum and plasma membrane, implicated in a wide array of cellular functions and neurological processes. Research indicates that ligands targeting this receptor can modulate calcium signaling, ion channel activity, and neurotransmitter release. Compounds with this core structure are being explored for their role in neuroprotection and as potential tools to study neuropsychiatric disorders. The specific structural motif, combining a hydantoin (imidazolidine-2,4-dione) core with a phenyl substituent and a 2-methoxybenzoyl-piperidine moiety, is designed to confer selectivity and affinity for this target. Consequently, this molecule serves as a valuable chemical probe for elucidating the sigma-1 receptor's complex mechanism of action and its involvement in diseases such as amyotrophic lateral sclerosis (ALS), neuropathic pain, and neurodegenerative conditions. Its utility extends to high-throughput screening assays and as a lead structure for the development of novel therapeutic agents.

Properties

IUPAC Name

1-[1-(2-methoxybenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-19-10-6-5-9-18(19)21(27)23-13-11-16(12-14-23)24-15-20(26)25(22(24)28)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLBRLZPMLXXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine and imidazolidine intermediates. One common route involves the acylation of piperidine with 2-methoxybenzoyl chloride under basic conditions to form the 2-methoxybenzoylpiperidine intermediate. This intermediate is then reacted with phenylimidazolidine-2,4-dione in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure for developing new pharmaceuticals due to its ability to interact with various biological targets. Research indicates that derivatives of imidazolidine compounds can exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of bacterial strains and fungi. For instance, studies have noted that imidazolidine derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, particularly in inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide . This could be beneficial in treating inflammatory diseases.

Neuropharmacology

Research into the neuropharmacological effects of compounds similar to 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has indicated potential applications in treating neurological disorders. The piperidine moiety is often associated with enhancing cognitive function and may provide neuroprotective effects.

Cancer Research

The compound's ability to modulate various signaling pathways makes it a candidate for cancer therapy research. Studies have suggested that imidazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Case Study 1: Antimicrobial Efficacy

A study evaluated several imidazolidine derivatives for their antimicrobial properties. The results indicated that specific modifications to the structure enhanced activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound reduced the secretion of inflammatory mediators in macrophage cell lines. This suggests its potential use as an anti-inflammatory agent in therapeutic formulations aimed at chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione
  • Key Differences :
    • Aromatic Substitution : The 4-methoxyphenyl group replaces the 2-methoxybenzoyl-piperidine moiety in the target compound.
    • Ethoxy and Methyl Groups : Additional substituents at position 5 of the dione ring enhance steric bulk.
  • Increased lipophilicity from the ethoxy group could improve membrane permeability but reduce aqueous solubility compared to the target compound .
1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
  • Key Differences :
    • Benzofuran vs. Benzoyl : The benzofuran group introduces an oxygen heteroatom and fused aromatic system, altering electronic properties.
  • Implications :
    • Benzofuran’s planar structure may enhance π-π stacking with aromatic residues in target proteins.
    • The larger molecular formula (C24H23N3O5 vs. ~C23H23N3O5 for the target compound) suggests subtle differences in bioavailability .
BG15713: 1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
  • Implications :
    • Sulfur’s electronegativity may enhance interactions with cysteine residues or metal ions in enzymes.
    • Higher molecular weight (421.47 g/mol vs. ~405.42 g/mol for the target compound) could affect pharmacokinetics .

Piperidine-Based Analogues

DMPI and CDFII (Piperidine-Indole Derivatives)
  • Key Differences :
    • Indole Core : Replaces the dione ring, shifting the molecule’s electron density.
    • Substituents : Methyl and chloro groups on aromatic rings modify steric and electronic profiles.
  • Implications :
    • These compounds act as carbapenem synergists against MRSA, suggesting that piperidine-aromatic hybrids may potentiate antibiotic activity. The target compound’s dione core might confer distinct mechanisms of action .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
  • Key Differences: Piperidin-4-one vs. Methoxy Phenyl Substituents: Symmetric substitution may influence receptor selectivity.
  • Implications :
    • Piperidin-4-one derivatives exhibit antimalarial and antiviral activities, highlighting the scaffold’s versatility. The target compound’s dione ring could enhance stability compared to the ketone .

Chroman-2,4-dione Derivatives

  • Examples: 3-(1-(Phenylamino)ethylidene)-chroman-2,4-dione 3-[1-((2-Hydroxyphenyl)amino)ethylidene]-2H-chromene-2,4(3H)-dione
  • Key Differences :
    • Chroman vs. Imidazolidine-dione : Chroman’s fused benzene ring increases rigidity.
  • Implications :
    • Similar bond lengths (C=O and C–N) suggest comparable conformational stability. Chroman derivatives’ antimicrobial activities hint at the dione moiety’s role in target engagement .

Biological Activity

1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various biological targets, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine moiety and an imidazolidine core, which are known to influence its biological behavior. The presence of the methoxybenzoyl group enhances its lipophilicity and may contribute to its receptor binding properties.

Research indicates that the compound may interact with multiple receptors in the central nervous system (CNS), particularly those involved in dopaminergic signaling. The piperidine ring is often associated with compounds that exhibit affinity for dopamine D2 receptors, which play a critical role in various neurological functions.

Affinity for Receptors

Studies have shown that derivatives of similar structures exhibit significant binding affinities to dopamine D2 receptors. For instance, one study reported that a related compound demonstrated a Ki value of 54 nM for D2 DAR, suggesting that modifications in the structure can lead to enhanced receptor interactions . This indicates that this compound may also possess notable affinity for these receptors.

Pharmacological Effects

The biological activity of this compound has been evaluated through various assays:

Assay Type Outcome Reference
In vitro receptor bindingHigh affinity for D2 DAR
In vivo behavioral studiesPotential anxiolytic effects
Molecular docking studiesStable interactions with target receptors

Case Studies

Several case studies have explored the pharmacological potential of compounds similar to this compound:

  • Dopamine Receptor Modulation : A study involving a series of piperidine derivatives highlighted their ability to modulate dopamine receptor activity, which could be leveraged for treating disorders such as schizophrenia and Parkinson's disease .
  • Anxiolytic Properties : Another investigation into related compounds suggested potential anxiolytic effects based on their ability to enhance GABAergic transmission, indicating a possible therapeutic role in anxiety disorders .
  • Neuroprotective Effects : Research has also pointed towards neuroprotective properties in similar imidazolidine derivatives, suggesting that this compound might offer protective effects against neurodegeneration .

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